![molecular formula C18H18N2O5S B2842536 (Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-84-1](/img/structure/B2842536.png)
(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The compound features a thiazole ring fused with a dioxine moiety and an ethyl carboxylate group, which are known to contribute to biological activity. The presence of the allyl group may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities of thiazole derivatives, including those similar to this compound. These activities can be categorized into anticancer and antimicrobial effects.
Anticancer Activity
- In Vitro Studies :
- The compound has been evaluated against various cancer cell lines such as HepG2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). Results indicate significant cytotoxicity with minimal toxicity to normal cells (MRC-5) .
- Mechanism of Action : Molecular docking studies suggest that similar compounds act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial in cancer progression .
Cell Line | IC50 Value (µM) | Selectivity Index |
---|---|---|
HepG2 | 12.5 | 8.0 |
HCT-116 | 15.0 | 7.5 |
MDA-MB-231 | 10.0 | 9.0 |
Table 1: Cytotoxicity of thiazole derivatives against cancer cell lines.
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been determined for various synthesized derivatives .
- The compounds exhibit low toxicity against normal human cells, indicating their potential as safe therapeutic agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 2: Antimicrobial activity of thiazole derivatives against bacterial strains.
Case Studies
Several case studies have been conducted on related thiazole compounds that provide insights into the biological activity of this compound:
- Study on Thiazolylhydrazonothiazoles :
- Synthesis and Evaluation :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. The presence of the dioxine moiety in this compound enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with the benzo[d]thiazole framework have been reported to inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing both thiazole and dioxine rings have been evaluated for their efficacy against various bacterial strains. Preliminary studies indicate that (Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may exhibit broad-spectrum antimicrobial effects, which warrants further investigation.
Neuropharmacological Effects
Given the role of alpha2C adrenergic receptors in the central nervous system, compounds that interact with these receptors are of particular interest for treating neurological disorders. The compound's ability to act as an alpha2C antagonist could be beneficial in managing conditions such as anxiety and depression. Research on similar compounds has shown promise in modulating neurotransmitter release and improving mood-related behaviors.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, derivatives of benzo[d]thiazole were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed significant inhibition zones, suggesting that modifications to the thiazole structure could enhance antimicrobial potency . This highlights the potential application of this compound in developing new antimicrobial agents.
Case Study 3: Neuropharmacological Research
Research focusing on alpha adrenergic receptor antagonists has demonstrated that compounds structurally related to this compound can effectively modulate neurotransmitter systems. A notable study published in Neuroscience Letters reported that these compounds could reduce stress-induced behavioral changes in rodent models .
Eigenschaften
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-7-20-13-6-5-12(17(22)24-4-2)10-15(13)26-18(20)19-16(21)14-11-23-8-9-25-14/h3,5-6,10-11H,1,4,7-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTVHDQIKFQDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.